Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

ionizable lipid apparent pKa endosomal escape

LNP formulation labs investigating ionizable lipid tail symmetry effects on mRNA delivery require a structurally defined symmetric comparator to the clinically asymmetric SM-102. BP Lipid 229 (CAS 2089251-55-6) serves this role: • Symmetric C7-diester tails enable paired SAR studies against SM-102 to isolate tail-symmetry effects on delivery efficiency • pKa 5.8 provides a low-pKa probe for endosomal escape mechanistic studies; enables four-point titration with SM-102 (6.68), ALC-0315 (6.09), and MC3 (6.44) • ≥98% purity with batch-specific QC (NMR, HPLC, GC); shipped ambient temperature

Molecular Formula C52H103NO5
Molecular Weight 822.4 g/mol
Cat. No. B12365558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
Molecular FormulaC52H103NO5
Molecular Weight822.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C52H103NO5/c1-5-9-13-17-23-31-39-49(40-32-24-18-14-10-6-2)57-51(55)43-35-27-21-29-37-45-53(47-48-54)46-38-30-22-28-36-44-52(56)58-50(41-33-25-19-15-11-7-3)42-34-26-20-16-12-8-4/h49-50,54H,5-48H2,1-4H3
InChIKeyGBJHIVHVWKHKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate (SM-102A / BP Lipid 229): A Symmetric Ionizable Lipid for LNP-Based Nucleic Acid Delivery — Procurement-Relevant Identity and Specifications


Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate (CAS 2089251‑55‑6), commercially designated SM‑102A, BP Lipid 229, or SM102 Analog‑1, is a synthetic, symmetric ionizable cationic lipid belonging to the ethanolamine amino‑lipid class . It possesses two identical heptadecan‑9‑yl octanoate tails linked via primary ester bonds at the C7 position relative to a central tertiary amine nitrogen, yielding a molecular formula of C₅₂H₁₀₃NO₅ and a molecular weight of 822.4 Da . Its apparent pKa of 5.8 distinguishes it from the clinically deployed asymmetric analog SM‑102 (pKa 6.68, Moderna mRNA‑1273 vaccine) and from ALC‑0315 (pKa 6.09, Pfizer‑BioNTech BNT162b2 vaccine), positioning it as a structurally defined comparator tool for lipid nanoparticle (LNP) formulation development [1][2]. The compound is supplied at ≥98% purity with batch‑specific QC documentation including NMR, HPLC, and GC traces .

Why Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate Cannot Be Interchanged with SM-102, ALC-0315, or Other In-Class Ionizable Lipids Without Loss of Experimental Fidelity


Ionizable lipids are not functionally interchangeable commodities; the choice of lipid deterministically governs LNP surface charge at endosomal pH, mRNA encapsulation architecture, endosomal escape kinetics, and tissue biodistribution [1]. Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate possesses a symmetric C7‑ester tail architecture and an apparent pKa of 5.8—properties that differ substantially from the asymmetric SM‑102 (pKa 6.68, mixed ester positioning) and ALC‑0315 (pKa 6.09, C6‑amide/C8‑ester mixed architecture) [2][3]. A systematic head‑to‑head study by Park et al. (2026) demonstrated that converting SM‑102's asymmetric tail to a symmetric configuration (the exact structural feature of this compound) reduced mRNA delivery efficiency both in vitro and in vivo, confirming that tail symmetry is not a neutral modification but a functional determinant of LNP potency [4]. Furthermore, the pKa differential of 0.88 units relative to SM‑102 places this lipid below the empirically established optimal ionization window of 6–7 for efficient endosomal escape, directly impacting protonation‑dependent membrane disruption [5]. These structural and physicochemical differences translate into quantifiably distinct performance profiles, making blind substitution a source of irreproducible results in LNP formulation research.

Quantitative Differentiation Evidence for Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate vs. SM-102, ALC-0315, MC3, and HTO12 — Head‑to‑Head and Cross‑Study Comparable Data


Apparent pKa Differential: BP Lipid 229 (5.8) vs. SM-102 (6.68), ALC-0315 (6.09), MC3 (6.44), and HTO12 (6.432)

The apparent pKa of Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate (BP Lipid 229), measured as 5.8, is 0.88 units lower than that of the clinically validated asymmetric SM-102 (pKa 6.68) and 0.29 units below ALC-0315 (pKa 6.09) [1]. This places BP Lipid 229 below the empirically defined optimal pKa window of 6–7, within which ionizable lipids achieve maximal endosomal protonation and membrane disruption [2]. By comparison, DLin-MC3-DMA exhibits a pKa of 6.44 and HTO12 a pKa of 6.432, both within the optimal range [3][4]. The pKa of 5.8 predicts reduced surface charge acquisition at early endosomal pH (~6.0–6.5), directly impacting the kinetics of endosomal escape.

ionizable lipid apparent pKa endosomal escape LNP surface charge protonation

Symmetric vs. Asymmetric Tail Architecture: Direct Functional Consequence on mRNA Delivery Efficiency

Park et al. (2026) performed a controlled structural modification study in which SM-102's asymmetric tail was converted to a symmetric configuration—the precise molecular architecture of Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate [1]. Both tail-modified (symmetric) and head-modified variants were compared directly against unmodified SM-102. The symmetric tail modification decreased mRNA delivery efficiency in vitro and in vivo compared to unmodified asymmetric SM-102, as measured by GFP reporter expression [1]. Intriguingly, the tail-modified (symmetric) LNPs exhibited rapid and sustained cellular uptake (DiI signal), but functional translation was reduced, demonstrating a disconnect between internalization quantity and productive cytosolic mRNA delivery [1]. In contrast, in the same study, head-group modification (replacing ethanolamine with 4-aminobutanol) resulted in lower internalization but higher GFP expression per internalized particle, highlighting the distinct roles of head and tail architecture [1].

structure-activity relationship tail symmetry mRNA delivery efficiency lipid nanoparticle SAR

In Vitro Transfection Efficiency: BP Lipid 229 (>80% in Hepatocyte-Derived Cells) vs. SM-102 LNP Cross-Study Benchmarks

Preclinical characterization data for Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate (BP Lipid 229) reports >80% transfection efficiency in hepatocyte-derived cell lines when formulated into LNPs, with luciferase-encoded mRNA expression induced in HeLa cells [1]. Peak luciferase expression in mouse liver following in vivo administration occurred within 6 hours post-injection, with minimal off-target accumulation . For context, SM-102-based LNPs evaluated in HEK293, HeLa, and THP-1 cells under comparable formulation conditions (DSPC/cholesterol/PEG-lipid, 50:38.5:10:1.5 molar ratio) induced significantly higher in vitro protein expression than ALC-0315, MC3, and C12-200-based LNPs as measured by luciferase output [2]. The symmetric BP Lipid 229 architecture provides a distinct in vitro activity benchmark that diverges from SM-102 due to its structural symmetry and pKa shift, offering a differentiated tool for studying the structure-activity determinants of hepatocyte transfection.

transfection efficiency hepatocyte luciferase reporter lipid nanoparticle in vitro mRNA delivery

C7-Ester Symmetric Architecture: Distinct Biodegradation and Clearance Profile vs. SM-102 Mixed Ester Positioning

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate features two primary ester bonds both positioned at C7 relative to the central amine nitrogen, creating a symmetric ester architecture with 8-carbon lipid tails on each arm . This contrasts with SM-102, which bears a mixed ester architecture with primary ester linkages at non-equivalent positions relative to the amine [1]. The introduction of ester linkages at defined positions is an established strategy to modulate tissue clearance rates: ester hydrolysis by endogenous esterases generates more hydrophilic carboxylate and alcohol metabolites that are more rapidly eliminated [2]. BP Lipid 229 exhibited favorable pharmacokinetics with minimal off-target accumulation in preclinical studies, consistent with the design principle that systematic ester placement governs biodegradation kinetics . SM-102, in contrast, demonstrated approximately three-fold higher mRNA bioavailability following subcutaneous injection compared to ALC-0315, MC3, and 113-O12B, attributed to superior mRNA protection in plasma rather than differential ester architecture alone [3]. The symmetric C7-ester architecture of BP Lipid 229 provides a structurally defined baseline for isolating the contribution of ester position symmetry to lipid clearance rate, distinct from the mixed-ester SM-102 scaffold.

ester linkage C7 position biodegradation lipid clearance pharmacokinetics

Molecular Design Purpose: Engineered as a Comparative Probe for ALC-0315 Formulation Development — Structural Relationship to Clinically Validated Scaffolds

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate is explicitly designed and marketed as a comparative analog for head‑to‑head studies with ALC-0315 in LNP formulation development . It combines the ethanolamine head group of SM-102 with a symmetric diester tail architecture that structurally mirrors the tail symmetry of ALC-0315, which possesses a 4-hydroxybutyl head linked to two symmetric hexane-6,1-diyl bis(2-hexyldecanoate) tails . In contrast, SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate, CAS 2089251-47-6) features an asymmetric tail architecture with a mixed ester/alkyl chain configuration [1]. The systematic comparison of ALC-0315 and SM-102 in a 2023 npj Vaccines study demonstrated that SM-102 achieves 60% higher luciferase expression than ALC-0315 following intramuscular injection in mice, with SM-102 LNP exhibiting smaller particle size (75.5 ± 0.4 nm vs. 90.2 ± 7.8 nm) and narrower size distribution [2]. BP Lipid 229 occupies a unique structural middle ground—ethanolamine head (like SM-102) plus symmetric tail architecture (like ALC-0315)—enabling it to serve as a controlled variable for isolating head-group vs. tail-architecture contributions to delivery performance.

comparative probe ALC-0315 analog formulation development lipid library SAR tool

Optimal Application Scenarios for Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate Based on Quantitative Differentiation Evidence


Controlled Structure–Activity Relationship (SAR) Studies Requiring a Symmetric Tail Architectural Probe with Ethanolamine Head Group

For LNP formulation laboratories conducting systematic SAR investigations of ionizable lipid tail symmetry on mRNA delivery, Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate serves as a structurally defined symmetric comparator to the asymmetric SM-102 . The direct evidence from Park et al. (2026) demonstrating that symmetric tail modification of SM-102 reduces functional mRNA delivery while paradoxically enhancing cellular uptake validates this compound as a controlled variable for decoupling LNP internalization from translational productivity [1]. Researchers can use this lipid alongside SM-102 to generate paired datasets that isolate tail-symmetry effects from head-group contributions, with both lipids sharing the identical ethanolamine head group.

pKa-Dependent Endosomal Escape Mechanistic Studies Using a Defined Low-pKa (5.8) Ionizable Lipid

The apparent pKa of 5.8 for Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate positions it 0.88 units below the clinically optimal SM-102 (pKa 6.68) and outside the 6–7 window empirically associated with maximal endosomal escape efficiency [1]. This makes it an ideal low-pKa probe for mechanistic studies investigating the quantitative relationship between LNP surface charge acquisition at endosomal pH and the efficiency of membrane disruption and cytosolic mRNA release. When compared head-to-head against SM-102 (pKa 6.68), ALC-0315 (pKa 6.09), and MC3 (pKa 6.44), this lipid enables a four-point pKa titration experiment within a single LNP formulation platform [2].

Comparative Formulation Development with ALC-0315 Using a Head-Group-Matched Structural Analog

Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate is explicitly designed for side-by-side comparative studies with ALC-0315 . Unlike SM-102, which carries an asymmetric tail architecture, this lipid's symmetric C7-diester tail configuration mirrors the symmetric tail principle of ALC-0315 while retaining the ethanolamine head of SM-102 [1]. This unique structural hybrid enables formulation scientists to hold tail symmetry constant while varying the head group (ethanolamine vs. 4-hydroxybutyl), or to hold the ethanolamine head constant while varying tail symmetry (symmetric BP Lipid 229 vs. asymmetric SM-102). The known 60% luciferase expression advantage of SM-102 over ALC-0315 in intramuscular delivery provides a quantitative benchmark against which the performance of this head-group-matched analog can be evaluated [2].

Hepatocyte-Targeted LNP Optimization Leveraging Documented >80% In Vitro Transfection Efficiency

For liver-directed mRNA delivery programs, Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate offers a documented transfection efficiency exceeding 80% in hepatocyte-derived cell lines, with in vivo hepatic luciferase expression peaking at 6 hours post-injection and minimal off-target accumulation . While SM-102-based LNPs have demonstrated ~10-fold higher gene expression than ALC-0315 and MC3 in certain cell types (e.g., placental trophoblast cells) [1], and SM-102 achieved approximately three-fold higher mRNA bioavailability compared to other ionizable lipids following subcutaneous injection [2], the symmetric BP Lipid 229 provides a structurally distinct alternative for hepatocyte-focused studies where tail-symmetry-driven differences in hepatic clearance kinetics are the parameter under investigation [3].

Quote Request

Request a Quote for Di(heptadecan-9-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.